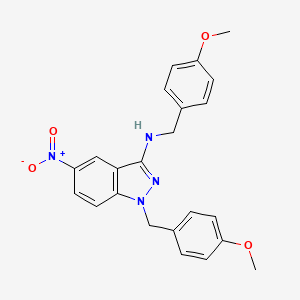

N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine

Description

Properties

IUPAC Name |

N,1-bis[(4-methoxyphenyl)methyl]-5-nitroindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-30-19-8-3-16(4-9-19)14-24-23-21-13-18(27(28)29)7-12-22(21)26(25-23)15-17-5-10-20(31-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFIVWXWKVSCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine and 5-nitroindazole. The synthesis may proceed through the following steps:

Nitration: Introduction of the nitro group to the indazole ring.

Alkylation: Attachment of the 4-methoxybenzyl groups to the nitrogen atoms of the indazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and alkylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and inhibition of tumor growth .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. In vitro studies have revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with protein synthesis .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models of inflammation. It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways associated with inflammatory responses, making it a candidate for developing treatments for chronic inflammatory conditions .

Case Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Activity

A research article in the Journal of Antimicrobial Chemotherapy reported on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that this compound inhibited MRSA growth effectively, suggesting its potential as a therapeutic agent for resistant bacterial infections .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxybenzyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- In contrast, tetrazole analogs (e.g., CBT, mbntza) are monocyclic and more polar due to the presence of four nitrogen atoms .

- Substituent Effects: 4-Methoxybenzyl vs. 4-Chlorobenzyl: Methoxy groups improve solubility in polar solvents (e.g., DMSO) but reduce membrane permeability compared to chloro substituents, which increase lipophilicity .

Biological Activity

N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine is a complex organic compound characterized by an indazole core with methoxybenzyl substituents and a nitro group. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O4 |

| Molecular Weight | 418.45 g/mol |

| Boiling Point | 641.4 ± 55.0 °C (Predicted) |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) |

| pKa | 1.24 ± 0.50 (Predicted) |

| CAS Number | 1041612-49-0 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Assays

In a study examining its activity against human cancer cell lines, the compound showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil . The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (CML) | 0.64 |

| A549 (Lung) | 0.72 |

| PC-3 (Prostate) | 0.85 |

| HepG2 (Liver) | 0.90 |

These results suggest that this compound may serve as a promising scaffold for developing new anticancer agents.

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The nitro group can be reduced to form reactive intermediates that engage with cellular components, potentially leading to apoptosis in tumor cells. Additionally, the methoxybenzyl groups may enhance binding affinity to various enzymes or receptors involved in tumor growth regulation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the indazole core significantly affect its biological activity:

- Nitro Group: Essential for antitumor activity; reduction leads to increased reactivity.

- Methoxybenzyl Substituents: Influence binding affinity and selectivity towards target enzymes.

Studies indicate that modifications at specific positions on the indazole scaffold can enhance potency against various cancer types while maintaining low toxicity levels in normal cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Antitumor Activity |

|---|---|---|

| N,1-Bis(4-methoxyphenyl)methanimine | Lacks nitro group | Moderate |

| 4-Methoxybenzylamine | Simpler structure | Low |

| 5-Nitroindazole | Contains nitro group | Moderate |

This compound stands out due to its unique combination of functional groups that enhance its biological profile.

Q & A

Basic: What are the recommended synthetic strategies for N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine?

Answer:

The synthesis of this compound likely involves multi-step organic reactions. Key steps include:

- Indazole Core Formation : Cyclization of substituted hydrazines with nitro-substituted precursors, similar to methods used for imidazole derivatives .

- Protection/Deprotection : Use of 4-methoxybenzyl (PMB) groups as protecting amines, leveraging their stability under acidic/basic conditions.

- Nitro Group Introduction : Electrophilic nitration at the 5-position of the indazole ring, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

- Purification : Column chromatography or recrystallization to isolate the final product.

Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Advanced: How can X-ray crystallography resolve structural ambiguities in nitro-substituted indazoles?

Answer:

- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve nitro group orientation and hydrogen bonding .

- Refinement : Employ SHELXL for anisotropic refinement of heavy atoms (e.g., nitro oxygen) and disorder modeling. Key parameters:

Advanced: How can contradictory bioactivity data for nitro-aromatic compounds be addressed?

Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .

- Redox Activity : Nitro groups may generate reactive intermediates (e.g., nitro radicals), requiring controls for false positives .

- Computational Modeling : Use DFT to predict electronic effects of the 4-methoxybenzyl groups on nitro reduction potentials .

Validation : Cross-validate with in vitro/in vivo models, as done for imidazole-based antimicrobial agents .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of nitro compound dust.

- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent degradation .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste per EPA guidelines .

Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?

Answer:

- Electronic Effects : The nitro group is a strong electron-withdrawing moiety, polarizing the indazole ring and stabilizing negative charge at the 3-amine position.

- Reactivity : Nitro reduction (e.g., via H₂/Pd-C) may yield amine derivatives, altering bioactivity. Monitor via cyclic voltammetry .

- Steric Effects : 4-Methoxybenzyl groups create steric hindrance, potentially slowing nucleophilic attacks at the indazole core .

Computational Insight : DFT studies on analogous compounds show nitro groups increase HOMO-LUMO gaps, reducing electrophilicity .

Advanced: What are the challenges in interpreting mass spectrometry data for this compound?

Answer:

- Fragmentation Patterns : The nitro group may lead to loss of NO₂• (46 Da) or rearrangement peaks. Compare with synthetic standards .

- Adduct Formation : Sodium/potassium adducts ([M+Na]⁺) are common in ESI; use ammonium formate to suppress .

- Isotopic Peaks : Chlorine-free composition simplifies isotopic distribution, aiding purity assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.